[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate
Description
[2-Bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate is a structurally complex organic compound featuring multiple functional groups:
- Bromine substituent at the 2-position of the phenyl ring.
- Methoxy group at the 6-position.
- Cyanovinyl ketone backbone conjugated with a 2-hydroxy-4-nitroanilino moiety.
- Benzoate ester at the para position.
Properties
IUPAC Name |
[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O7/c1-34-21-11-14(10-18(25)22(21)35-24(31)15-5-3-2-4-6-15)9-16(13-26)23(30)27-19-8-7-17(28(32)33)12-20(19)29/h2-12,29H,1H3,(H,27,30)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWUDUBKDCZLJC-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the aromatic ring.
Nitration: Addition of the nitro group to the aromatic ring.
Hydroxylation: Introduction of the hydroxy group.
Methoxylation: Addition of the methoxy group.
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction.
Esterification: Formation of the benzoate ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Nucleophiles such as sodium methoxide or sodium cyanide.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and documented case studies.
Structure and Composition
The molecular formula of the compound is . It features a bromo substituent, a cyano group, and a methoxyphenyl moiety, which contribute to its unique properties.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug design, particularly as an antimicrobial agent . Its nitroaniline component is known for biological activity, and compounds with similar structures have demonstrated significant antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
Research has shown that derivatives of nitroanilines exhibit varying degrees of antimicrobial activity. For instance, compounds with electron-withdrawing groups like nitro can enhance activity against Gram-positive bacteria. A study on related compounds indicated that modifications to the aniline moiety can lead to improved efficacy against resistant strains of bacteria .
Material Science
The compound may also find applications in the development of organic electronic materials . Its conjugated structure allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: OLED Applications
Research on similar benzoate derivatives has demonstrated their utility as emissive layers in OLEDs. The incorporation of cyano groups has been shown to improve charge transport properties, making these compounds suitable candidates for further exploration in optoelectronic devices .
Agricultural Chemistry
The compound's potential as a pesticide or herbicide can be explored due to its structural resemblance to known agrochemicals. The presence of the cyano group may enhance its efficacy against pests.
Case Study: Pesticidal Activity
Studies have indicated that compounds containing cyano groups exhibit significant insecticidal properties. For example, research into related cyano-containing benzoates has shown effective control over agricultural pests, suggesting that this compound could be developed into a novel pesticide formulation .
Mechanism of Action
The mechanism of action of [2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Melting Points
- The target compound’s bromo and nitro groups are likely to increase melting point compared to 2d (138.9–140.2 °C) due to enhanced molecular weight and intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
- The chlorobenzoate derivative 2c has a higher melting point (162.5–164 °C) than 2d , suggesting halogen substituents improve crystal packing .
Spectroscopic Characterization
- All analogues in were characterized via $ ^1H $-NMR, $ ^{13}C $-NMR, and ESI-MS. The target compound’s cyano and nitro groups would produce distinct NMR shifts (e.g., nitro group deshielding nearby protons) and MS fragmentation patterns.
Data Table: Comparative Analysis of Analogues
Research Implications and Limitations
Hydrogen Bonding : The target’s hydroxy and nitro groups may form intermolecular hydrogen bonds, influencing crystal packing and stability, as discussed in Patterns in Hydrogen Bonding .
Synthesis Challenges : Low yields in analogues like 1d (20.22%) suggest steric or electronic factors may complicate the target’s synthesis.
Biological Activity
The compound [2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and enzyme inhibitory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromo substituent, a cyano group, and a methoxyphenyl moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, compounds containing cyano and nitro groups have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the antitumor effects of related compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that compounds with similar structures to this compound demonstrated IC50 values ranging from 5 to 10 µM in 2D cultures, suggesting potent antitumor properties (see Table 1).
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 6.26 |
| Compound B | HCC827 | 6.48 |
| Compound C | NCI-H358 | 7.00 |
Antimicrobial Activity
The antimicrobial properties of this compound were assessed against various bacterial strains, including Gram-positive and Gram-negative bacteria. Compounds with similar functional groups have shown promising results in inhibiting bacterial growth.
Case Study: Antimicrobial Testing
In vitro tests revealed that derivatives of the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been investigated. Specifically, its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were evaluated.
Inhibition Studies
The compound demonstrated moderate inhibition of AChE with an IC50 value of approximately 150 µM, while it showed stronger inhibition against BChE with an IC50 value of around 46 µM. These findings suggest potential applications in treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis likely involves multi-step coupling reactions, such as nucleophilic substitution for bromine incorporation (e.g., SNAr) and Knoevenagel condensation for the (E)-configured α,β-unsaturated carbonyl system. Optimization requires controlled stoichiometry, anhydrous conditions, and catalysts like piperidine. Monitoring via TLC or HPLC is critical to isolate intermediates. Reaction yields can be improved by optimizing solvent polarity (e.g., DMF for nitro group stabilization) and temperature gradients .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Methodology :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks. Static electricity prevention is essential due to nitro/cyano functional groups .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester and nitrile groups. Avoid proximity to oxidizing agents .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C2, methoxy at C6) and E-configuration of the propenyl group via coupling constants.
- FT-IR : Bands at ~2220 cm⁻¹ (C≡N), ~1720 cm⁻¹ (ester C=O), and ~1520 cm⁻¹ (nitro group) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₄H₁₇BrN₃O₆, theoretical ~538 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodology : Perform systematic solubility studies using the Hildebrand solubility parameter to correlate solvent polarity with solute interactions. For example:
| Solvent | Solubility (mg/mL) | Hildebrand Parameter (MPa¹/²) |
|---|---|---|
| DMSO | 12.5 | 24.7 |
| Acetone | 3.2 | 19.7 |
| Hexane | <0.1 | 14.9 |
| Discrepancies may arise from crystal polymorphism or impurities; use DSC/XRD to assess crystallinity . |
Q. What experimental design strategies mitigate interference from the nitro group during biological activity assays?
- Methodology :
- Control Groups : Include structurally analogous compounds lacking the nitro group to isolate its redox activity.
- Assay Conditions : Use anaerobic environments or antioxidants (e.g., ascorbic acid) to prevent nitro-to-amine reduction artifacts.
- Spectroscopic Probes : Fluorescence quenching assays (e.g., with BSA) can distinguish specific binding from nonspecific redox interactions .
Q. How can computational modeling predict the compound’s environmental fate and ecotoxicological risks?
- Methodology :
- QSPR Models : Predict logP (estimated ~3.2) and biodegradation half-life using EPI Suite.
- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption potential.
- Toxicity Prediction : Use ECOSAR to estimate LC50 for aquatic organisms, noting risks from bioaccumulation of bromine and nitro groups .
Q. What strategies address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology :
- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) for gradual supersaturation.
- Additives : Introduce trace co-solvents (e.g., diethyl ether) to disrupt π-π stacking.
- Temperature Ramps : Slow cooling (0.1°C/min) promotes monocrystal formation. Confirmed via PXRD to ensure phase purity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency in different studies?
- Methodology :
- Meta-Analysis : Compare IC50 values across studies using standardized units (e.g., µM) and normalize for assay variables (pH, enzyme source).
- Structural Dynamics : MD simulations can reveal conformational flexibility in the propenyl-cyano group, affecting binding pocket access.
- Statistical Validation : Apply ANOVA to assess inter-lab variability (e.g., p < 0.05 threshold) .
Notes
- Key Functional Groups : Bromine (electrophilic reactivity), nitro (redox activity), and cyano (hydrogen-bond acceptor) dictate synthetic and analytical priorities.
- Advanced Applications : Potential as a photosensitizer (nitro-to-amine photoreduction) or kinase inhibitor (molecular docking studies recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
